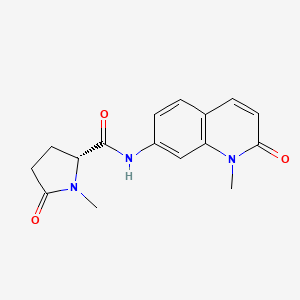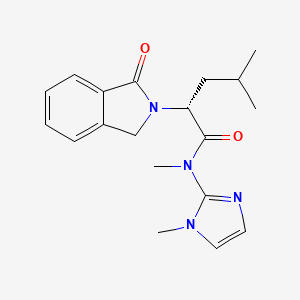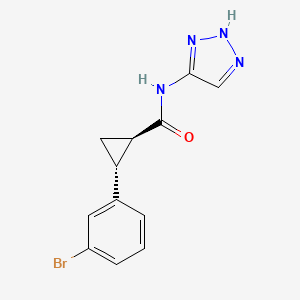
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. This compound is also known as Ro 31-8220, and it belongs to the class of protein kinase inhibitors.
Wirkmechanismus
The mechanism of action of (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide involves the inhibition of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). These protein kinases are involved in the regulation of various cellular processes, including cell growth, division, and differentiation. By inhibiting the activity of these protein kinases, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and division, and prevent the formation of new blood vessels (angiogenesis). These effects make this compound a promising candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide in lab experiments is its ability to inhibit the activity of several protein kinases, which are involved in the regulation of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide. One of the most promising directions is the development of this compound as an anti-cancer drug. Further research is needed to determine the optimal dosage and administration method for this compound. Additionally, the potential side effects and toxicity of this compound need to be thoroughly investigated. Another future direction is the exploration of the potential applications of this compound in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with N-methylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with methyl isocyanate to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. It has been shown to inhibit the activity of several protein kinases, which are involved in the regulation of cell growth and division. Therefore, this compound has the potential to be used as an anti-cancer drug.
Eigenschaften
IUPAC Name |
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-12(6-8-15(18)21)16(22)17-11-5-3-10-4-7-14(20)19(2)13(10)9-11/h3-5,7,9,12H,6,8H2,1-2H3,(H,17,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTDQBYIBNTOLM-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NC2=CC3=C(C=C2)C=CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)NC2=CC3=C(C=C2)C=CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethylpyrazol-1-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7347351.png)
![5-cyclopropyl-N-[(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347359.png)
![(2S,3S)-3-methyl-N-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347370.png)
![2,3-dihydro-1-benzofuran-7-yl-[(2R,4R)-4-methoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7347377.png)
![[(2R,4S)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-pyrrolo[1,2-c]pyrimidin-3-ylmethanone](/img/structure/B7347386.png)
![(3S)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]oxolane-3-carboxamide](/img/structure/B7347395.png)
![2-(2-methylpropyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7347400.png)



![(1R,2R)-2-methoxy-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7347416.png)
![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347424.png)
![8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)